4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
The compound 4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a thiophene ring and a 4-fluorobenzamide substituent. This structure combines electron-deficient aromatic systems (fluorobenzamide) with sulfur-rich heterocycles (thiophene and thiazole), which are often associated with enhanced pharmacokinetic properties and biological activity, particularly in anticancer and antimicrobial applications .
Properties
IUPAC Name |
4-fluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS2/c18-12-5-3-11(4-6-12)16(23)19-8-7-13-10-25-17-20-15(21-22(13)17)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAFEBQNRQUMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the thiazolo[3,2-b][1,2,4]triazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the fused heterocyclic system.
Attachment of the ethyl chain: This can be done through alkylation reactions using suitable alkyl halides.
Formation of the benzamide core: This involves the reaction of the intermediate with 4-fluorobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure composed of a benzamide moiety linked to a thiazolo[3,2-b][1,2,4]triazole ring system. The synthesis typically involves multi-step reactions starting from commercially available precursors. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while maintaining structural integrity.
Synthesis Overview
- Starting Materials : Common precursors include thiophene derivatives and various halogenated compounds.
- Synthetic Pathway : The synthesis may involve nucleophilic substitutions and cyclization reactions to construct the thiazolo-triazole framework.
The biological activities of 4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity against various bacterial strains and fungi. The presence of the thiazole and triazole rings is crucial for enhancing the interaction with microbial targets.
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrate its effectiveness against several cancer cell lines, including breast cancer and lung cancer models. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation. For instance, compounds with similar structures have been reported to inhibit PI3Kα, a pivotal enzyme in cancer signaling pathways.
Molecular Interactions
Molecular docking studies reveal that this compound can bind effectively to target proteins due to its unique structural features, enhancing its pharmacological profile.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings or preclinical models:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide would depend on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: Its electronic properties would be crucial, potentially involving electron transport or light emission mechanisms.
Comparison with Similar Compounds
Structural Analogues with Substituted Benzamide Moieties
Key Compounds :
- 2-Methoxy-N-{2-[2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}benzamide (Mol. Formula: C₁₈H₁₆N₄O₂S₂, Mol. Weight: 384.48)
- 4-Ethoxy-N-{2-[2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}benzamide
Comparison :
The fluorine substituent in the target compound likely improves metabolic stability and membrane permeability compared to methoxy/ethoxy analogues, which are bulkier and more lipophilic .
Thiazolo-Triazole Derivatives with Varied Heterocycles
Key Compounds :
Comparison :
The benzoimidazo-triazole derivatives exhibit higher synthetic yields (67%) but lack the fluorinated benzamide moiety, which may limit their bioavailability .
Fluorinated vs. Non-Fluorinated Analogues
Key Compounds :
Comparison :
Capmatinib’s imidazo-triazine core and fluorine placement are critical for its c-Met inhibition, suggesting that the target compound’s thiazolo-triazole core may target similar pathways but with distinct selectivity . The trifluoromethyl group in enhances lipophilicity but may increase metabolic instability.
Research Findings and Data Gaps
- Stability : Fluorine substituents typically improve metabolic stability, but the thiophene moiety may pose oxidative liabilities .
Biological Activity
The compound 4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex heterocyclic molecule that has attracted significant attention in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural framework that includes:
- A fluorinated phenyl group
- A thiazole ring
- A triazole moiety
The molecular formula is with a molecular weight of approximately 394.47 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and pharmacological effects .
Antimicrobial Activity
Recent studies have indicated that compounds containing the 1,2,4-triazole nucleus exhibit broad-spectrum antimicrobial activities. For instance:
- Triazole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Antifungal Properties
The 1,2,4-triazole scaffold is also recognized for its antifungal properties. Research indicates that these compounds can act against resistant fungal strains, making them valuable in treating infections where traditional antifungals fail .
Anticancer Activity
Compounds similar to this compound have demonstrated promising anticancer effects. For example:
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. Key findings include:
- The fluorine substitution enhances the compound's interaction with biological targets due to increased electron density.
- The presence of the thiazole and triazole rings contributes to its antimicrobial and anticancer activities through mechanisms that may involve enzyme inhibition .
Study A: Antibacterial Activity
In a comparative study of various triazole derivatives, it was found that compounds with similar structures to the target compound demonstrated superior activity against both drug-sensitive and drug-resistant bacterial strains. The most effective compounds had MIC values significantly lower than traditional antibiotics like ampicillin .
Study B: Antifungal Efficacy
A recent review highlighted the development of novel triazole derivatives with enhanced antifungal activity compared to existing treatments. These compounds were effective against a range of fungal pathogens, indicating their potential as new therapeutic agents .
Data Table: Biological Activities of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
